molecular formula C10H18ClNO2 B1148459 Methyl 1-(3-chloropropyl)piperidine-4-carboxylate CAS No. 1248045-82-0

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate

Cat. No.: B1148459
CAS No.: 1248045-82-0
M. Wt: 219.70842
InChI Key:
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Description

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate is an organic compound with the chemical formula C10H18ClNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methyl ester group at the 4-position and a 3-chloropropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which is commercially available.

    Alkylation: Piperidine is alkylated with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the 3-chloropropyl group at the 1-position.

    Esterification: The resulting 1-(3-chloropropyl)piperidine is then esterified with methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Hydrolysis: 1-(3-chloropropyl)piperidine-4-carboxylic acid.

    Reduction: 1-(3-hydroxypropyl)piperidine-4-carboxylate.

Scientific Research Applications

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.

    Chemical Biology: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Chemistry: It is employed in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as neurotransmitter receptors or enzymes. The 3-chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Methyl piperidine-4-carboxylate: Lacks the 3-chloropropyl group, making it less reactive in substitution reactions.

    1-Methylpiperidine-4-carboxylate: Contains a methyl group at the 1-position instead of the 3-chloropropyl group, resulting in different chemical properties and reactivity.

    1-(3-Hydroxypropyl)piperidine-4-carboxylate: Formed by the reduction of this compound, it has different reactivity due to the presence of a hydroxyl group.

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 1-(3-chloropropyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAGDBPLWSDTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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